N-((1-(4-氟苯基)-5-氧代吡咯啉-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

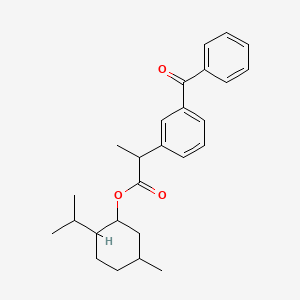

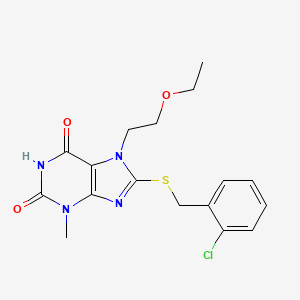

“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is a chemical compound that has been mentioned in the context of STING-agonistic activity . It’s part of a series of benzo[b]thiophene-2-carboxamide derivatives .

Synthesis Analysis

The synthesis of similar thiophene 2-carboxamide derivatives involves a cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

The molecular structure of “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” is represented by the formula C11H8FNOS, and it has a molecular weight of 221.251 .Chemical Reactions Analysis

While specific chemical reactions involving “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide” are not mentioned in the sources, the synthesis process mentioned above involves a cyclization reaction .科学研究应用

STING Agonists in Immunotherapy

The synthesized benzo[b]thiophene-2-carboxamide derivatives, including compounds 12d and 12e, exhibit marginal human STING-activating activities. Western blot analysis demonstrates that both 12d and 12e increase the phosphorylation of downstream signaling molecules (TBK1 and IRF3) of STING. The proposed binding mode of 12d/12e and STING protein involves canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions with the CDN-binding domain of STING protein .

Antitumor Activity

Beyond immune responses against pathogen infections, STING activation induces the production of chemokines (CXCL10 and CCL5). These chemokines recruit natural killer (NK) cells and T cells, contributing to valid antitumor immunity. The benzo[b]thiophene-2-carboxamide derivatives may hold promise as potential antitumor agents .

Other Biological Activities

Thiophene derivatives, in general, exhibit diverse biological activities. While not specific to the compound , it’s worth noting that thiophene derivatives have shown antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor properties. Additionally, they find applications as inhibitors of metal corrosion and in material science (e.g., fabrication of light-emitting diodes) .

Cytotoxicity Activity

Although not directly related to the compound, thiazole derivatives (which share some similarities with thiophenes) have demonstrated cytotoxicity activity against human tumor cell lines. For instance, a specific thiazole compound exhibited potent effects on prostate cancer cells .

作用机制

Target of Action

The primary target of this compound is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

The compound acts as an agonist to the STING protein . Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

未来方向

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLLCUYGBPCCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2740044.png)

![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740047.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740049.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2740050.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2740052.png)